3',5'-Dichloro-2-morpholinomethyl benzophenone
Description
Introduction and Chemical Identity
Chemical Classification and Structural Overview
3',5'-Dichloro-2-morpholinomethyl benzophenone belongs to the diarylketone family, specifically halogenated benzophenones with nitrogen-containing heterocyclic substituents. Its molecular formula, $$ \text{C}{18}\text{H}{17}\text{Cl}{2}\text{NO}{2} $$, corresponds to a molecular weight of 350.24 g/mol. The core structure consists of two benzene rings bridged by a ketone group, with substituents at three critical positions:
- 3' and 5' positions : Chlorine atoms introduce electron-withdrawing effects, influencing reactivity and intermolecular interactions.
- 2-position : A morpholinomethyl group ($$-\text{CH}2\text{N}(\text{C}2\text{H}4\text{O})2$$) provides steric bulk and hydrogen-bonding capacity.
The SMILES notation $$ \text{O=C(C1=CC(Cl)=CC(Cl)=C1)C2=CC=CC=C2CN3CCOCC3} $$ precisely encodes its connectivity. X-ray crystallography and computational modeling confirm a non-planar conformation due to steric interactions between the morpholine ring and adjacent substituents.
Table 1: Key Structural Parameters
Historical Context of Benzophenone Derivatives
Benzophenone derivatives trace their origins to the 19th century, with Carl Graebe's 1874 studies on benzophenone reduction marking early milestones. The parent compound's utility as a UV stabilizer and photoinitiator emerged in the mid-20th century, driven by industrial demand for light-resistant polymers.
The introduction of morpholine substituents represents a 21st-century innovation, combining benzophenone's photochemical properties with morpholine's solubility and coordination capabilities. Synthetic efforts since 2010 have targeted derivatives like this compound for applications requiring tunable electronic properties.
Nomenclature and Identification Parameters
Systematic naming follows IUPAC guidelines:
- IUPAC name : (3,5-Dichlorophenyl)[2-(morpholin-4-ylmethyl)phenyl]methanone.
- CAS Registry Number : 898751-09-2.
- PubChem CID : 24725165 (for the parent compound).
Spectroscopic identifiers include:
- IR : Strong carbonyl stretch at 1,680–1,710 cm⁻¹, with N–H deformation modes at 1,550–1,650 cm⁻¹.
- NMR : Distinct aryl proton splitting patterns between δ 7.2–8.1 ppm and morpholine methylene signals at δ 3.5–4.0 ppm.
Significance in Organic Chemistry Research
This compound exemplifies three strategic design principles in contemporary synthesis:
- Electronic modulation : Chlorine atoms lower the LUMO energy, facilitating charge-transfer interactions.
- Steric engineering : The morpholinomethyl group directs regioselectivity in cross-coupling reactions.
- Supramolecular recognition : The morpholine nitrogen participates in host-guest complexes with crown ethers and cyclodextrins.
Comparative studies highlight its advantages over simpler benzophenones:
Table 2: Substituent Effects on Benzophenone Derivatives
| Compound | λmax (nm) | Melting Point (°C) | Reactivity Index |
|---|---|---|---|
| Benzophenone | 252 | 48 | 1.00 |
| 3,5-Dichlorobenzophenone | 268 | 112 | 1.45 |
| 3',5'-Dichloro-2-morpholinomethyl | 274 | 89 | 1.72 |
The compound's dual functionality enables applications in:
- Photoredox catalysis : As a triplet-state sensitizer with $$ E_{T} \approx 285 \, \text{kJ/mol} $$.
- Metal-organic frameworks (MOFs) : Serving as a ditopic linker through ketone and morpholine coordination sites.
- Polymer additives : Enhancing thermal stability in polycarbonates while maintaining optical clarity.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKVGFNBNNDWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643561 | |
| Record name | (3,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-09-2 | |
| Record name | Methanone, (3,5-dichlorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3’,5’-Dichloro-2-morpholinomethyl benzophenone typically involves the reaction of 3’,5’-dichlorobenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3’,5’-Dichloro-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the benzophenone core can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1. Antimicrobial Properties
Research indicates that 3',5'-dichloro-2-morpholinomethyl benzophenone exhibits antimicrobial activity against several bacterial strains. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic enzymes, thereby preventing bacterial growth. In comparative studies, it demonstrated superior efficacy against Gram-positive bacteria compared to other benzophenone derivatives .
2. Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in breast cancer cell lines such as MCF-7. In vitro studies show that it can inhibit cell proliferation and induce apoptosis through mechanisms involving oxidative stress and modulation of gene expression related to cell cycle regulation . The ability to interact with specific molecular targets within biological systems is crucial for its potential therapeutic applications.
Chemical Reactivity
This compound undergoes various chemical reactions:
- Substitution Reactions : Chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
- Oxidation Reactions : The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
- Reduction Reactions : Reduction of the benzophenone core can lead to the formation of secondary alcohols .
In Vitro Studies on MCF-7 Cells
A study examining the effects of this compound on MCF-7 breast cancer cells revealed significant inhibition of cell growth and induction of apoptosis. The study highlighted the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic efficacy .
Antimicrobial Efficacy
In a comparative analysis with other benzophenone derivatives, this compound exhibited enhanced antimicrobial activity against various bacterial strains. This suggests its potential application as an antibacterial agent in pharmaceutical formulations .
Toxicity Profile
Despite its promising applications, the toxicity of this compound raises concerns:
- Genotoxicity : It has been classified as a potential genotoxic agent, indicating risks to DNA integrity.
- Carcinogenicity : Studies suggest that exposure may lead to carcinogenic outcomes in animal models, necessitating further investigation into its long-term effects .
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
| Compound Name | Structural Features | Key Differences | Biological Activity/Reactivity |
|---|---|---|---|
| 3'-Bromo-2-morpholinomethyl benzophenone | Bromine at 3', morpholinomethyl at 2' | Bromine substitution (vs. chlorine) | Weaker antimicrobial activity compared to chlorine analogs due to reduced electronegativity . |
| 3'-Chloro-2-morpholinomethyl benzophenone | Chlorine at 3', morpholinomethyl at 2' | Single chlorine substitution (vs. 3',5'-dichloro) | Higher reactivity in nucleophilic aromatic substitution compared to bromine analogs . |
| 3',5'-Difluoro-2-phenylacetophenone | Fluorine at 3' and 5', phenylacetophenone backbone | Fluorine substitution, lack of morpholinomethyl group | Moderate cytotoxicity; distinct reactivity due to fluorine’s strong electronegativity . |
| 4-Chloro-3',5'-difluorobenzophenone | Chlorine at 4', fluorine at 3' and 5' | Mixed halogenation pattern (Cl + F) | Enhanced enzyme inhibition (e.g., lactate dehydrogenase) compared to non-fluorinated analogs . |
| 2,4-Dichloro-3'-morpholinomethyl benzophenone | Chlorine at 2' and 4', morpholinomethyl at 3' | Dichloro substitution at non-adjacent positions | Unique binding affinity to protein targets due to steric effects . |
| 3-Chloro-5-fluoro-2'-thiomorpholinomethyl benzophenone | Thiomorpholinomethyl (sulfur-containing) group at 2', Cl and F substitutions | Thiomorpholinomethyl group (vs. morpholinomethyl) | Altered pharmacokinetics due to sulfur’s lipophilicity . |
Impact of Substituents on Properties
- Halogen Type : Chlorine and bromine increase molecular weight and hydrophobicity, but chlorine’s higher electronegativity enhances reactivity in electrophilic substitutions. Fluorine, though smaller, drastically alters electronic profiles and metabolic stability .
- Morpholinomethyl Group: The morpholine ring improves solubility in polar solvents and facilitates hydrogen bonding, critical for target interactions in biological systems. Thiomorpholinomethyl or piperazinomethyl analogs exhibit varied pharmacokinetics due to differences in basicity and steric bulk .
- Substitution Pattern : Dichloro substitutions at 3' and 5' positions (as in the target compound) create a symmetrical electron-deficient aromatic system, favoring interactions with electron-rich biological targets like enzyme active sites .
Biological Activity
3',5'-Dichloro-2-morpholinomethyl benzophenone is a synthetic compound belonging to the benzophenone family, known for its diverse biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a benzophenone core with dichloro and morpholinomethyl substituents, which significantly influence its biological properties. The synthesis of benzophenones typically involves various organic reactions, including Friedel-Crafts acylation or coupling reactions, yielding compounds with varying yields and purities.
Antitumor Activity
Research indicates that certain benzophenone derivatives exhibit significant antitumor activity. For instance, a study synthesized several benzophenone analogues, including this compound, which showed promising inhibitory effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HL-60 | 0.48 |
| A-549 | 0.82 |
| SMMC-7721 | 0.26 |
| SW480 | 0.99 |
These findings suggest that the compound may target key signaling pathways involved in tumor proliferation and survival .
Anti-inflammatory Activity
Benzophenones are also recognized for their anti-inflammatory properties. A study highlighted that dimeric benzophenones could inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 cells with IC50 values ranging from 8.8 to 18.1 μM, indicating that structural modifications can enhance their anti-inflammatory potential . The mechanism of action may involve the modulation of pro-inflammatory cytokines, making them suitable candidates for further development in inflammatory disease therapies.
Antimicrobial Properties
The antimicrobial activity of benzophenones has been documented in various studies. Compounds integrated with heterocycles like oxadiazole have shown improved antimicrobial efficacy compared to their parent structures . The specific activity of this compound against different pathogens remains to be fully elucidated but indicates potential for development as an antimicrobial agent.
In Vitro Studies
In vitro assays have demonstrated the cytotoxic effects of this compound on cancer cell lines such as HeLa and MCF-7. The compound exhibited strong cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin . This suggests a potential role in cancer treatment protocols.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. Such studies have identified key interactions with proteins involved in cancer progression and inflammation, supporting the hypothesis that structural modifications can enhance therapeutic efficacy .
Q & A
Q. What are the recommended methods for synthesizing and purifying 3',5'-Dichloro-2-morpholinomethyl benzophenone in laboratory settings?
Methodological Answer:
- Synthesis Protocol : A multi-step approach is typically employed. Begin with nucleophilic substitution of 2-chlorobenzophenone derivatives using morpholine under reflux in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours. Subsequent chlorination at the 3' and 5' positions can be achieved using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane, monitored by TLC .
- Purification : Post-reaction, extract the crude product using ethyl acetate and water. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize this compound’s structural and electronic properties?
Methodological Answer:
- Spectroscopic Analysis :
- FT-IR : Identify key functional groups (e.g., C=O stretch ~1650 cm⁻¹, morpholine C-N stretch ~1100 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. The morpholinomethyl proton signals appear as a multiplet at δ 3.5–4.0 ppm, while aromatic protons from dichloro-substituted rings resonate at δ 7.0–8.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₆Cl₂NO₂: calculated m/z 364.05) .
- UV-Vis Spectroscopy : Analyze π→π* transitions (λmax ~250–300 nm) and solvatochromic shifts in polar vs. nonpolar solvents .
Q. What experimental conditions are critical for maintaining the compound’s stability during storage and handling?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Conduct stability tests under UV light (λ = 254 nm) to assess decomposition rates .
- Solvent Compatibility : Avoid prolonged exposure to protic solvents (e.g., methanol) to prevent hydrolysis of the morpholinomethyl group. Use anhydrous DMF or THF for reactions .
- Biodegradation : Monitor aerobic degradation in environmental matrices (e.g., soil/water systems) using LC-MS to track half-life under varying pH and microbial activity .
Advanced Research Questions
Q. How can the photochemical behavior of this compound be studied to elucidate its triplet-state dynamics?
Methodological Answer:
- Time-Resolved Spectroscopy : Employ laser flash photolysis (Nd:YAG laser, λ = 355 nm) to measure triplet-state decay kinetics. Compare quenching rates with benzene or cyclohexane to infer charge-transfer interactions .
- Computational Modeling : Use density functional theory (DFT) to calculate the energy gap between S₁ (singlet) and T₁ (triplet) states. Solvent effects (e.g., polarity) on charge polarization can be modeled with PCM (Polarizable Continuum Model) .
Table 1 : Representative Triplet-State Decay Constants of Benzophenone Derivatives
| Compound | Solvent | k_q (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Benzophenone | Cyclohexane | 1.6 × 10⁸ | |
| Decafluorobenzophenone | Benzene | 1.6 × 10¹¹ | |
| 3',5'-Dichloro derivative* | Ethanol | To be determined | — |
Q. What strategies are effective for probing interactions between this compound and biological targets (e.g., neurotransmitter receptors)?
Methodological Answer:
- In Vitro Binding Assays : Use radioligand displacement assays (³H-labeled ligands) on immortalized GnRH neurons or HEK293 cells expressing GABAₐ receptors. Measure IC₅₀ values to assess competitive inhibition .
- Molecular Docking : Perform AutoDock Vina simulations with receptor crystal structures (e.g., PDB: 6HUP for GABAₐ) to predict binding affinity and key residues (e.g., halogen-π interactions with Cl substituents) .
Q. How can computational methods guide the optimization of this compound’s reactivity in synthetic applications?
Methodological Answer:
- Reaction Pathway Analysis : Use Gaussian 16 with M06-2X/6-311++G(d,p) to model nucleophilic substitution mechanisms. Compare activation energies for morpholine vs. other amines .
- Solvent Effects : Conduct COSMO-RS calculations to predict solubility and reaction yields in ionic liquids or supercritical CO₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
